molecular formula C6H17NSi B7803531 N,N-Diethyl-1,1-dimethylsilanamine

N,N-Diethyl-1,1-dimethylsilanamine

Cat. No. B7803531
M. Wt: 131.29 g/mol
InChI Key: KYIHWAKEVGKFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1,1-dimethylsilanamine is a useful research compound. Its molecular formula is C6H17NSi and its molecular weight is 131.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Syntheses and Structures of Siloles

N,N-Diethyl-1,1-dimethylsilanamine has been used in the synthesis and characterization of diethynylsilane compounds, leading to the production of new silole compounds. These compounds exhibit interesting properties such as luminescence and potential for electroluminescence applications (Lee et al., 2004).

Neuroimaging in Alzheimer's Disease

In Alzheimer's disease research, a derivative of N,N-Diethyl-1,1-dimethylsilanamine, specifically [18F]FDDNP, has been utilized in positron emission tomography (PET) for the noninvasive monitoring of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

Supramolecular Diorganotin(IV) Schiff Bases

Research into the synthesis and bioactivity of various diorganotin(IV) Schiff bases, including those derived from N,N-Diethyl-1,1-dimethylsilanamine, has demonstrated notable antileishmanial, antiurease, antibacterial, and antifungal activities. This indicates potential applications in the development of novel therapeutic agents (Shujah et al., 2013).

Methylation of Secondary Amines

In organic synthesis, a study reported the methylation of secondary amines using dialkyl carbonates and hydrosilanes, catalyzed by iron complexes. N,N-Diethyl-1,1-dimethylsilanamine is relevant in this context as a potential reagent or catalyst (Zheng, Darcel, & Sortais, 2014).

Reactivity Patterns of Radical Cations

The study of N,N-Dimethylaniline and N,N-Diethylaniline's reaction with Cu2+ to form amine radical cations provides insights into the reactivity patterns of compounds similar to N,N-Diethyl-1,1-dimethylsilanamine. This research is significant for understanding the chemical behavior of related amines (Kirchgessner, Sreenath, & Gopidas, 2006).

properties

IUPAC Name

N-dimethylsilyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi/c1-5-7(6-2)8(3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIHWAKEVGKFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1,1-dimethylsilanamine

CAS RN

13686-66-3
Record name N,N-Diethyl-1,1-dimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13686-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.